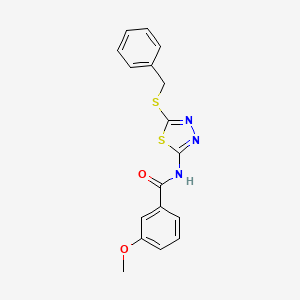

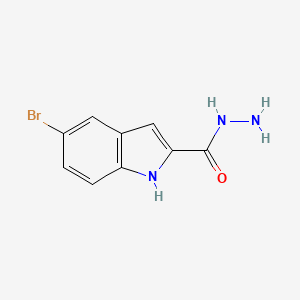

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-(Benzylthio)-1H-tetrazole” is an organic compound used as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate, which then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .

Synthesis Analysis

The synthesis of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives has been carried out effectively with the use of ultrasound . The reactions can be carried out from thiosemicarbazide and carbon disulfide .

Chemical Reactions Analysis

The reactions of “5-(benzylthio)-1,3,4-thiadiazol-2-amine” derivatives have been investigated computationally via density functional theory (DFT) calculations . The results showed that ultrasound can increase the efficiency of the investigated reactions and can be a good alternative to conventional methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(Benzylthio)-1H-tetrazole” include a melting point of 133 °C and it is insoluble in water . It has a molecular weight of 192.24 .

Applications De Recherche Scientifique

Photodynamic Therapy Applications

The study by Pişkin, Canpolat, and Öztürk (2020) delves into the synthesis and characterization of new zinc phthalocyanine compounds, substituted with benzenesulfonamide derivative groups, including structures similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide. These compounds exhibit promising properties for photodynamic therapy applications due to their high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Properties

Desai, Rajpara, and Joshi (2013) explored the synthesis and antimicrobial screening of derivatives incorporating the thiazole ring, showing significant inhibitory action against various strains of bacteria and fungi. This research highlights the potential therapeutic intervention for microbial diseases facilitated by compounds similar to N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticonvulsant and Sedative-Hypnotic Activities

Faizi et al. (2017) investigated a new series of 4-thiazolidinone derivatives as anticonvulsant agents, demonstrating considerable activity in electroshock and pentylenetetrazole-induced convulsion tests. One compound, in particular, showed significant sedative-hypnotic activity without impairing learning and memory, indicating the potential of these compounds for further development as pharmacological agents (Faizi et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as 5-(benzylthio)-1h-tetrazole, are known to be used as activators in the synthesis of oligonucleotides . The activator reacts with the phosphoramidite group to form a highly reactive intermediate .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets to form highly reactive intermediates . These intermediates could then participate in further reactions, leading to changes in the biochemical environment.

Biochemical Pathways

It is known that the regulation of metabolic pathways is a complex process involving the control of metabolite flux to ensure that the output of the pathways meets biological demand

Pharmacokinetics

Pharmacokinetic principles are fundamental to understanding how a drug behaves in the body, including its bioavailability

Result of Action

It is known that similar compounds can form highly reactive intermediates that participate in further reactions . These reactions could potentially lead to changes at the molecular and cellular levels.

Propriétés

IUPAC Name |

N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S2/c1-22-14-9-5-8-13(10-14)15(21)18-16-19-20-17(24-16)23-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRUDTJFUDRQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}naphthalene-1-carboxamide](/img/structure/B2918112.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2918117.png)

![N-(4-chloro-2-methylphenyl)-6-(2,6-dimethylmorpholin-4-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2918119.png)

![2-chloro-N-[(4-propoxyphenyl)methyl]acetamide](/img/structure/B2918123.png)

![N-{3-[(3-fluorophenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2918128.png)

![2-methyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2918129.png)